![molecular formula C8H9FO3 B121179 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) CAS No. 156329-85-0](/img/structure/B121179.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[111]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) is a unique organic compound characterized by its bicyclo[111]pentane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to achieve high purity levels. The use of automated systems and precise control over reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonofluoridoyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for developing new bioactive molecules and studying biological interactions.
Industry: Used in materials science for developing new materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules, influencing their activity and function. The fluorine atom’s presence can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) is unique due to the presence of the carbonofluoridoyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials or specific biological interactions.
Properties
CAS No. |
156329-85-0 |
|---|---|
Molecular Formula |
C8H9FO3 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H9FO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3 |
InChI Key |
XEUXELYQYRQOID-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
Synonyms |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
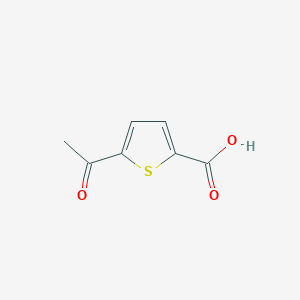
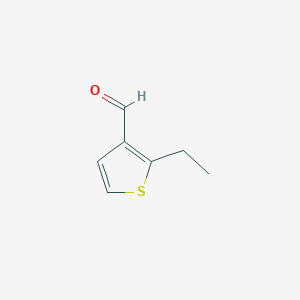

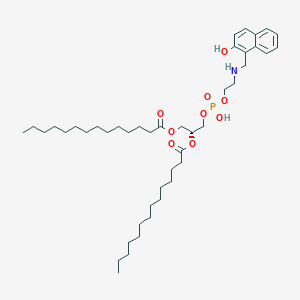
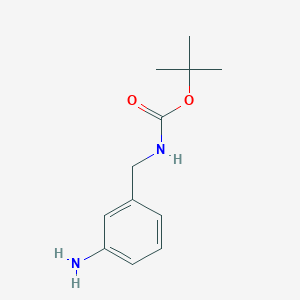
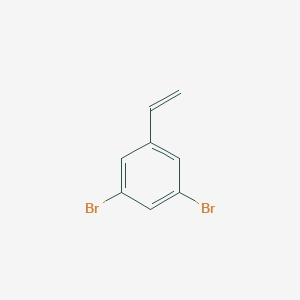
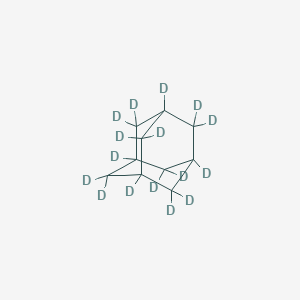

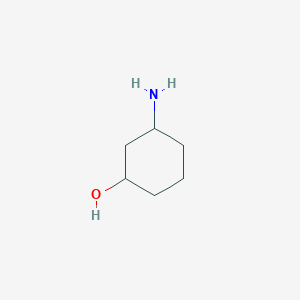
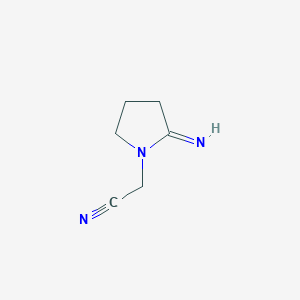
![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)
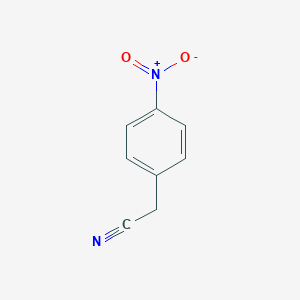
![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)
